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amidorphin (8-26)

Cat. No.: B1165935
CAS No.: 102203-22-5
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Description

Contextualizing Amidorphin (B1628357) (8-26) in Endogenous Peptide Systems

Amidorphin (8-26) is a product of the post-translational processing of a larger precursor protein known as proenkephalin A. wikipedia.orgkompass.com Proenkephalin A is a critical source of several biologically active peptides, most notably the enkephalins, which are endogenous opioid peptides involved in pain modulation and other neurological functions. wikipedia.orguniprot.org

However, the processing of proenkephalin A can lead to the generation of both opioid and non-opioid peptides, a prime example of which is Amidorphin (8-26). scispace.comnih.gov This peptide is derived from a larger C-terminally amidated peptide called amidorphin. researchgate.net In the brain, amidorphin is further cleaved to produce Amidorphin (8-26) and potentially the opioid peptide [Met]enkephalin. scispace.comnih.govresearchgate.net This differential processing highlights the complexity of the proenkephalin system, where a single precursor can give rise to multiple peptides with potentially distinct biological roles. scispace.comresearchgate.net

The distribution of Amidorphin (8-26) is also noteworthy. While its parent peptide, amidorphin, is found in high concentrations in the adrenal medulla, Amidorphin (8-26) is a major product of proenkephalin in the brain but is not detectable in the adrenal medulla. scispace.comnih.govresearchgate.net This tissue-specific processing suggests that the biological functions of these peptides may be localized to different systems within the body. scispace.comresearchgate.net

Historical Perspective of Amidorphin (8-26) Discovery and Characterization

The identification of Amidorphin (8-26) was a result of detailed investigations into the peptide landscape of the mammalian brain.

Amidorphin (8-26) was first isolated and sequenced from the bovine striatum. nih.govresearchgate.net The purification process was meticulous, involving adsorption to resins and multiple steps of high-performance liquid chromatography (HPLC) to achieve a homogenous sample of the peptide. nih.govresearchgate.net Subsequent amino acid composition and gas-phase sequence analysis confirmed its structure. nih.govresearchgate.net This discovery was significant as it identified a novel peptide product derived from the proenkephalin precursor. nih.govresearchgate.net

A key structural feature of Amidorphin (8-26) is its C-terminal amidation. nih.govresearchgate.net This chemical modification was confirmed through its resistance to digestion by carboxypeptidase A and its full cross-reactivity in a radioimmunoassay that specifically recognizes the C-terminal amide group. nih.govresearchgate.net The C-terminal amide is often crucial for the biological activity and stability of peptides.

Functionally, Amidorphin (8-26) is characterized as a non-opioid peptide. This is because it lacks the N-terminal [Met]enkephalin sequence that is responsible for the opioid activity of its precursor, amidorphin. scispace.comnih.govresearchgate.net The generation of a non-opioid peptide from a precursor that also yields opioid peptides suggests that proenkephalin in the brain may function as a polyprotein, giving rise to molecules with diverse biological functions. scispace.comnih.govresearchgate.net

Table 1: Key Properties of Amidorphin (8-26)

Property Description
Precursor Proenkephalin A wikipedia.orgkompass.com
Source of Isolation Bovine Striatum nih.govresearchgate.net
Key Structural Feature C-terminally amidated nih.govresearchgate.net
Functional Class Non-opioid peptide scispace.comnih.govresearchgate.net
Derivation Cleavage product of Amidorphin researchgate.net

Amidorphin (8-26) is a non-opioid peptide derived from the larger precursor protein, proenkephalin A. Its biosynthesis involves a series of enzymatic processing steps that occur in a tissue-specific manner across different mammalian species.

Properties

CAS No.

102203-22-5

Molecular Formula

C11H18O

Synonyms

amidorphin (8-26)

Origin of Product

United States

Molecular Origin and Biosynthesis of Amidorphin 8 26

Comparative Biosynthesis Across Mammalian Species

Distinct Amidation Patterns in Bovine, Ovine, Porcine, Human, Murine, and Rat Systems The biosynthesis and amidation patterns of amidorphin (B1628357) and related peptides vary across different mammalian species. Amidorphin, a 26-residue C-terminally amidated peptide, is found in species such as bovine (Bos taurus), sheep (Ovis aries), and pig (Sus scrofa).wikipedia.orgnih.govHowever, in humans, mice, and most other mammalian species, the proenkephalin A processing results in a peptide that is one residue longer (27 residues) and is not amidated.nih.govwikipedia.orgelyssabmargolis.comThis difference is attributed to the presence of an alanine (B10760859) residue instead of the required glycine (B1666218) residue at the C-terminal amidation site in the precursor sequence of humans, mice, and rats, which is not a substrate for the amidating enzyme PAM.wikipedia.orgelyssabmargolis.com

Research findings have highlighted these species-specific differences in amidorphin processing. For instance, studies on bovine, ovine, and porcine tissues revealed a widespread distribution of amidorphin immunoreactivity. researchgate.netnih.gov Authentic amidorphin was found to be the predominant immunoreactive form in the adrenal medulla of these species. researchgate.netnih.gov However, in the pituitary and brain of these animals, predominantly N-terminally shortened fragments of amidorphin were detected, indicating further processing. researchgate.netnih.gov Specifically, amidorphin-(8-26) is a major product of proenkephalin in the bovine brain but not in the adrenal medulla. pnas.orgnih.gov

The comparative biosynthesis across these species can be summarized as follows:

SpeciesAmidorphin (26-residue)Amidorphin-(8-26)C-terminal AmidationKey C-terminal Residue in Precursor for Amidation Site
Bovine (Bos taurus)PresentPresent (Brain)YesGlycine
Ovine (Ovis aries)PresentNot explicitly stated as major form, but fragments present in brain/pituitaryYesGlycine (in amidated form)
Porcine (Sus scrofa)PresentNot explicitly stated as major form, but fragments present in brain/pituitaryYesGlycine (in amidated form)
HumanAbsent (27-residue, non-amidated peptide)Present (as amidorphin-8-27, non-amidated) wikipedia.orgNoAlanine
MurineAbsent (27-residue, non-amidated peptide)Not explicitly stated, likely non-amidated 8-27 equivalentNoAlanine
RatAbsent (27-residue, non-amidated peptide)Not explicitly stated, likely non-amidated 8-27 equivalentNoAlanine

Distribution and Localization of Amidorphin 8 26

Central Nervous System Distribution

Amidorphin (B1628357) (8-26) is a major product of proenkephalin in the brain. researchgate.netresearchgate.netnih.gov Its presence has been detected in several key brain regions. pnas.org

High Concentrations in Striatum

The striatum is notable for containing particularly high concentrations of amidorphin (8-26). pnas.org Research involving bovine striatum has shown that amidorphin (8-26) is the predominant, and in the striatum, even the exclusive form of immunoreactive amidorphin. pnas.org Isolation and sequencing efforts have confirmed the presence of this C-terminally amidated peptide in bovine striatum. nih.gov

Presence in Hypothalamus and Posterior Pituitary

Beyond the striatum, amidorphin (8-26) has also been detected in the hypothalamus and posterior pituitary. pnas.org These areas, along with the striatum, show particularly high concentrations of the peptide. pnas.org Studies on bovine, ovine, and porcine tissues have indicated widespread distribution of amidorphin-like immunoreactivity, with high concentrations in the posterior pituitary and striatum. nih.gov Pituitary and brain tissues predominantly contain putative N-terminally shortened fragments of amidorphin, such as amidorphin (8-26). nih.gov

Peripheral Tissue Presence and Differential Localization

The distribution of amidorphin (8-26) in peripheral tissues shows notable differences compared to amidorphin. researchgate.netresearchgate.netnih.gov

Absence or Low Levels in Adrenal Medulla as a Major Product

Despite the adrenal medulla containing remarkably high concentrations of amidorphin, amidorphin (8-26) could not be detected as a major product in this tissue in several mammalian species, including bovine, ovine, and porcine. researchgate.netresearchgate.netnih.govnih.gov This distinct lack of amidorphin (8-26) in the adrenal medulla, where amidorphin is abundant, strongly supports the concept of differential post-translational processing of proenkephalin in different tissues. researchgate.netresearchgate.netnih.gov In the adrenal medulla, authentic amidorphin is the predominant immunoreactive form. nih.gov

Detection of Precursor mRNA and Peptides in Reproductive Systems

Proenkephalin A (PEA) is the precursor of amidorphin (8-26). oup.com PEA mRNA has been detected in the ovary, oviduct, and uterus of several mammalian species. oup.com Furthermore, PEA-derived peptides, which would include amidorphin (8-26), have also been detected in the female reproductive system of various mammals, including mice, rats, hamsters, cattle, and primates. oup.com This indicates the presence of the precursor and its cleavage products within these peripheral tissues. oup.com

Data Table: Differential Distribution of Amidorphin and Amidorphin (8-26)

TissueAmidorphin ConcentrationAmidorphin (8-26) as a Major ProductNotes
Bovine StriatumHighYesPredominant/exclusive form. pnas.org
Bovine HypothalamusNot specifiedYesParticularly high concentrations detected. pnas.org
Bovine Post. Pit.HighYesParticularly high concentrations detected. pnas.orgnih.gov
Bovine Adrenal MedullaRemarkably HighNoAuthentic amidorphin is predominant. researchgate.netresearchgate.netnih.govnih.gov
Ovine Adrenal MedullaHighNoAuthentic amidorphin is predominant. nih.gov
Porcine Adrenal MedullaHighNoAuthentic amidorphin is predominant. nih.gov
Mammalian OvaryNot specifiedPEA-derived peptides detected. oup.comPEA mRNA detected. oup.com
Mammalian OviductNot specifiedPEA-derived peptides detected. oup.comPEA mRNA detected. oup.com
Mammalian UterusNot specifiedPEA-derived peptides detected. oup.comPEA mRNA detected. oup.com

Biological Activities and Physiological Roles of Amidorphin 8 26

Non-Opioid Characterization and Functional Distinction from Opioid Peptides

Amidorphin (B1628357) (8-26) is classified as a non-opioid peptide. researchgate.netpnas.orgnih.govnih.gov This is a key distinction from its precursor, amidorphin, which possesses opioid activity. wikipedia.orgnih.gov The lack of opioid character in amidorphin (8-26) is attributed to the absence of the N-terminal [Met]enkephalin sequence, which is present in the full-length amidorphin peptide and is responsible for its opioidergic activity. researchgate.netnih.govnih.govnih.gov Studies have demonstrated that the inhibitory activity of amidorphin on nicotine-induced secretion from bovine chromaffin cells is localized to its C-terminus, which is amidated in amidorphin (8-26), further supporting the functional importance of this region and its distinction from the opioid-active N-terminus. nih.govnih.govnih.gov

Modulation of Neurotransmitter Systems

Research indicates that amidorphin (8-26) can influence neurotransmitter systems, exhibiting specific modulatory effects.

Inhibition of Nicotine-Induced Catecholamine Secretion in Bovine Chromaffin Cells

Amidorphin, and specifically its amidated C-terminal sequence found in amidorphin (8-26), has been shown to inhibit the release of catecholamines induced by nicotine (B1678760) in bovine adrenal chromaffin cells. nih.govnih.govnih.gov This inhibitory effect is distinct from the opioid activity of amidorphin, as it is mediated by the C-terminal portion of the peptide. nih.gov It is noteworthy that amidorphin did not inhibit the secretion of noradrenaline stimulated by histamine, a non-cholinergic secretagogue, suggesting a specific interaction with pathways activated by nicotine. nih.gov

Influence on Amino Acid Neurotransmitter Levels in Brain Extracellular Fluid

Studies utilizing techniques such as in vivo microdialysis combined with analytical methods like capillary liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to identify and study peptides in brain extracellular fluid. researchgate.netfishersci.atnih.govnih.govfishersci.be Infusion of novel proenkephalin fragments, which would include peptides like amidorphin (8-26), into specific brain regions has been shown to evoke significant changes in the levels of neuroactive amino acids. nih.govfishersci.be This suggests that amidorphin (8-26), as a proenkephalin-derived peptide, may play a role in modulating the concentrations of amino acid neurotransmitters in the brain's extracellular space. nih.govnih.govfishersci.be

Putative Involvement in Broader Biological Processes (derived from Proenkephalin A-encoded peptides)

As a peptide derived from proenkephalin A, amidorphin (8-26) is potentially involved in broader biological processes linked to this precursor protein. Proenkephalin A is known to be the precursor for several bioactive peptides, including opioid peptides like met-enkephalin (B1676343) and leu-enkephalin, as well as non-opioid peptides such as amidorphin (8-26). researchgate.netpnas.orgnih.govoup.comebi.ac.uk The diverse array of peptides produced from proenkephalin A suggests its involvement in a variety of physiological responses. oup.com

Research on Neural Transmission Regulation

Proenkephalin-encoded peptides have been implicated in the transmission of neuronal stimuli. oup.com Given that amidorphin (8-26) is a major product of proenkephalin in the brain, particularly in areas like the striatum which are involved in motor control and reward pathways, it is plausible that this non-opioid peptide contributes to the complex regulation of neural transmission within these regions. researchgate.netpnas.orgnih.gov Research on the influence of proenkephalin fragments on amino acid neurotransmitter levels further supports a role in modulating neuronal communication. nih.govfishersci.be

Stress Response Mechanisms

Proenkephalin-encoded peptides have also been associated with stress response mechanisms. oup.com While the specific role of amidorphin (8-26) in stress response requires further investigation, its origin from the proenkephalin precursor suggests a potential involvement in the body's reaction to stress. oup.com The differential processing of proenkephalin in various tissues, including the brain and adrenal medulla, highlights the complexity of the proenkephalin system and its potential to generate peptides with diverse functions in response to physiological demands, including stress. researchgate.netpnas.orgnih.govnih.gov

Immunomodulatory Research

Studies investigating the actions of peptides derived from proenkephalin A (PEA), the precursor of amidorphin (8-26), have indicated potential immunomodulatory effects. Immunomodulation is listed among the established or alleged actions attributed to PEA-encoded peptides. oup.com Research methods aimed at inhibiting inflammatory responses have been explored in the context of peptides, suggesting a broader interest in the anti-inflammatory or immune-modulating potential of this class of molecules, including fragments like amidorphin (8-26). google.com

Endocrine System Interactions and Hormone Release Modulation

PEA-encoded peptides, including amidorphin (8-26), have been suggested to interact with the endocrine system and modulate hormone release. These peptides can influence the secretion of hormones such as LHRH (luteinizing hormone-releasing hormone), PRL (prolactin), oxytocin, and vasopressin. oup.com Specifically, enkephalins, which are also derived from proenkephalin, are known to affect the reproductive system systemically by modulating gonadotrophin secretion through the control of pulsatile LHRH release. oup.com

Smooth Muscle Contractility Research

Research has demonstrated that enkephalins, peptides originating from the same precursor as amidorphin (8-26), can inhibit smooth muscle contractility. This includes their observed involvement in regulating the peristalsis of the intestines and inhibiting contractions of the vas deferens. oup.com A similar role for enkephalins in controlling muscle contractility within the female reproductive system is considered feasible, supported by the close proximity of cells producing PEA-derived peptides to the myometrium, the muscular layer of the uterus. oup.com Smooth muscle bioassays are a method used in the study of opioid receptor subtypes and their effects on muscle tissue. nih.gov

Tissue Growth and Differentiation Studies

PEA-encoded peptides have been implicated in the regulation of growth or differentiation of tissues, particularly those of mesodermal origins. oup.com Studies have indicated that the expression of PEA is developmentally regulated, showing transient expression during the organogenesis of several mesoderm-derived organs. This expression is detected before differentiation occurs and is downregulated upon the completion of differentiation. oup.com Furthermore, PEA expression has been linked to proliferating endometrium and decidualization, suggesting a role in these processes involving tissue growth and differentiation. oup.com

Receptor Interaction Hypotheses and Research

Understanding the receptors and signaling partners with which bioactive peptides like amidorphin (8-26) interact is crucial for elucidating their physiological functions. Identifying these interactions presents challenges due to the dynamic nature of peptide biosynthesis, their ability to act on diverse receptor families, and the complexity of ligand-receptor binding beyond simple one-to-one relationships. nih.govacs.org While opioid receptors have been detected in tissues where PEA-derived peptides are present, the specific receptor-bearing cells responsible for mediating the actions of peptides like amidorphin (8-26) often remain unidentified, leaving their precise function speculative until these receptors are characterized. oup.com

Approaches to Identify Signaling Partners for Bioactive Peptides

Recent advancements have focused on developing methodologies to identify the signaling partners for bioactive peptides. These approaches include identifying candidate receptors through the analysis of transcript expression, matching peptide-receptor pairs using high-throughput screening methods, and employing chemical probes to capture direct ligand-receptor interactions. nih.govacs.org Other methods involve peptidomics analysis, which identifies peptides in biological samples, and multi-omics analysis, integrating data from transcriptomics, metabolomics, and epigenomics to understand the molecular pathways influenced by peptides. frontiersin.orgresearchgate.net Techniques such as co-immunoprecipitation, LC-MS proteomics, and immunoblotting are also utilized to investigate protein-protein interactions, which can help in identifying receptor complexes or downstream signaling molecules. harvard.edu In vivo microdialysis coupled with chemical analysis allows for the study of peptides released into the extracellular space and the monitoring of neuronal responses to applied peptides to screen for novel signaling molecules. researchgate.net

Screening for Novel Ligand-Receptor Interactions

Various screening methods are employed to discover novel interactions between ligands, such as amidorphin (8-26), and their receptors. High-throughput screening (HTS) is a widely used approach to rapidly test large libraries of compounds or peptides against potential targets. nih.govacs.org Cell-based screening methods are considered promising for identifying new ligand-receptor interactions, especially for extracellular interactions, as they can utilize multimerized ligands to enrich for cells expressing receptors. nih.govbiorxiv.org ELISA-based screening platforms offer high sensitivity and low false-positive rates for detecting protein-protein interactions, making them amenable to high-throughput screening for novel cell surface ligand-receptor pairs. wgtn.ac.nz Virtual screening techniques, including ligand-based and structure-based methods like molecular docking, are increasingly used to predict potential ligand-receptor interactions computationally before experimental validation. bohrium.commdpi.com CRISPR activation (CRISPRa) enrichment screening platforms represent a newer cell-based approach for the high-throughput deorphanization of secreted ligand-receptor relationships. biorxiv.org

Methodological Approaches for Studying Amidorphin 8 26

Peptide Isolation and Purification Techniques

The isolation and purification of amidorphin-(8-26) from biological sources, such as bovine striatum, involve a combination of techniques aimed at separating the peptide from complex tissue matrices and achieving a high degree of purity.

Adsorption to XAD-2 Resins

A preliminary step in the purification of amidorphin-(8-26) has involved adsorption to XAD-2 resins. wikipedia.orgnih.goviiab.me XAD-2 resin is a nonionic macroporous adsorbent known for its ability to adsorb organic compounds, including peptides, based on hydrophobic interactions. uni-freiburg.dewikipedia.orgneobioscience.com This adsorption step serves to extract and concentrate the peptide from tissue extracts, separating it from many hydrophilic contaminants. wikipedia.orgnih.goviiab.me The peptide is subsequently eluted from the resin for further purification.

High-Performance Liquid Chromatography (HPLC) Purification Steps

Following initial adsorption, High-Performance Liquid Chromatography (HPLC) is extensively used to purify amidorphin-(8-26) to homogeneity. Multiple HPLC steps, often utilizing different stationary phases and elution conditions, are typically employed to achieve the required purity level. In one reported method for isolating the peptide from bovine striatum, four different HPLC steps were utilized. wikipedia.orgnih.goviiab.me These steps likely exploit differences in the peptide's hydrophobicity, charge, and other chemical properties to achieve separation from closely related peptides and other molecules present in the biological extract. The use of multiple HPLC stages with varying parameters is essential for resolving the target peptide from complex mixtures.

Structural Elucidation Methodologies

To confirm the identity and determine the precise amino acid sequence of the isolated peptide, structural elucidation techniques are indispensable.

Gas-Phase Sequence Analysis

Gas-phase sequence analysis, often performed using automated protein sequencers, is a key method for determining the linear order of amino acids in a peptide. wikipedia.orgnih.goviiab.me This technique involves sequential cleavage of amino acids from the N-terminus of the peptide and identification of the cleaved residues. Gas-phase sequence analysis was applied to purified amidorphin-(8-26) to unambiguously determine its primary sequence, confirming its identity with residues 8-26 of amidorphin (B1628357) and corresponding to residues 112-129 of bovine proenkephalin. wikipedia.org

Immunochemical Detection Assays

Immunochemical assays, particularly radioimmunoassay (RIA), have been employed to detect and quantify amidorphin-(8-26) in biological tissues. nih.goviiab.me These assays utilize antibodies that specifically recognize epitopes on the peptide. A radioimmunoassay that required the C-terminal amide group as part of its recognition site was used, demonstrating the presence of a C-terminal amide on amidorphin-(8-26) from bovine striatum. wikipedia.orgnih.goviiab.me The full crossreactivity observed in this assay provided further evidence for the peptide's structure, including its C-terminal amidation. wikipedia.orgnih.goviiab.me Immunochemical detection allows for the sensitive and specific measurement of amidorphin-(8-26) levels in various tissues, facilitating studies on its distribution and regulation.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) has been a key technique for detecting and quantifying amidorphin-related peptides, including amidorphin (8-26). nih.govpnas.orgtandfonline.comnih.gov This method utilizes antibodies that specifically bind to the target peptide, allowing for its measurement in complex biological samples. The sensitivity and specificity of the RIA are critical for accurately determining peptide levels in tissues.

Cross-Reactivity Studies with C-Terminal Amide Specificity

Cross-reactivity studies using RIAs with defined specificities have been instrumental in characterizing the C-terminal structure of amidorphin (8-26). Amidorphin (8-26) isolated from bovine striatum has demonstrated full cross-reactivity in radioimmunoassays specifically designed to recognize the C-terminal amide group. researchgate.netnih.govpnas.orgresearchgate.net This finding provides evidence that amidorphin (8-26) is C-terminally amidated in bovine brain tissue. The stability of amidorphin-(8-26) to carboxypeptidase A digestion further supports its C-terminal amidation, as this enzyme typically cleaves C-terminal amino acids from peptides unless the C-terminus is amidated. nih.govpnas.org

Advanced Analytical Techniques in Peptidomics

The field of peptidomics, which involves the large-scale study of peptides in biological systems, utilizes advanced analytical techniques for the comprehensive analysis of peptides like amidorphin (8-26).

Liquid Chromatography-Coupled Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) is a powerful technique employed in peptidomics for the separation, identification, and quantification of peptides. researchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. LC-MS/MS has been used to identify endogenous peptides, including fragments derived from proenkephalin, in biological samples. researchgate.net The technique provides detailed information about the mass and sequence of peptides, aiding in the unambiguous identification of amidorphin (8-26) and its related fragments.

In Vivo Microdialysis for Extracellular Fluid Analysis

In vivo microdialysis is a technique used to sample the extracellular fluid from living tissues, such as the brain. researchgate.netnih.gov This method involves implanting a small probe into the tissue, allowing for the diffusion of substances from the extracellular space into a perfusing fluid, which is then collected for analysis. researchgate.netnih.gov When coupled with sensitive analytical techniques like LC-MS/MS, microdialysis enables the study of peptide dynamics in the extracellular environment in real-time. researchgate.net This approach has been utilized to identify and monitor endogenous peptides, including proenkephalin fragments, in brain extracellular fluid, providing insights into their release and metabolism. researchgate.net

In Vitro and In Vivo Model Systems for Functional Research

Various biological model systems have been utilized to study amidorphin (8-26) and its precursor processing. Research has indicated differential post-translational processing of proenkephalin in different tissues, leading to the presence of amidorphin (8-26) in some tissues but not others. researchgate.netnih.gov

Research findings indicate that amidorphin (8-26) is a major product of proenkephalin in the brain, particularly in the striatum of bovine species. researchgate.netnih.gov In contrast, amidorphin (8-26) was not detected in the bovine adrenal medulla, where amidorphin itself is found in high concentrations. researchgate.netnih.gov This suggests tissue-specific processing of the proenkephalin precursor. researchgate.netnih.gov

The regional distribution of amidorphin-related peptides has been investigated in bovine tissues, including adrenal medulla, posterior pituitary, and various brain areas. researchgate.netnih.gov These studies, often employing RIA combined with separation techniques like gel filtration and HPLC, have revealed varying concentrations of amidorphin immunoreactivity in these tissues. researchgate.netnih.gov

Table 1: Relative Amidorphin Immunoreactivity in Bovine Tissues

TissueRelative Immunoreactivity Level
Adrenal MedullaHigh
Posterior PituitaryHigh
StriatumHigh
Other Brain AreasVaried/Lower

Note: Based on findings regarding amidorphin-related peptides, including authentic amidorphin and its fragments like amidorphin-(8-26), detected by amidorphin-specific RIA. researchgate.netnih.gov

Use of Bovine Chromaffin Cells for Secretion Studies

Bovine adrenal medulla is a rich source of amidorphin. researchgate.netnih.gov Chromaffin cells are the primary endocrine cells in the adrenal medulla responsible for synthesizing and secreting peptides and catecholamines. nih.govcopewithcytokines.org While the provided information does not explicitly detail secretion studies of amidorphin (8-26) using isolated bovine chromaffin cells, the high concentration of amidorphin in the bovine adrenal medulla and the role of chromaffin cells in peptide secretion suggest that these cells serve as a relevant in vitro model system for studying the processing and potential release of proenkephalin-derived peptides, including amidorphin and its fragments, although amidorphin-(8-26) itself was reported as not detected in this tissue. researchgate.netnih.gov

Rat Brain Slice Models for Receptor Binding

Rat brain slice models are a valuable tool for studying the binding of peptides to their cognate receptors within a more physiologically relevant tissue environment compared to isolated membranes. This method allows for the preservation of tissue architecture and potential interactions between different cell types. Typically, radiolabeled ligands are used to assess binding affinity, receptor density, and the distribution of binding sites in specific brain regions. While amidorphin (8-26) is classified as a non-opioid peptide wikipedia.orgpnas.org, suggesting it would not primarily target classical opioid receptors, the potential for binding to other, as yet unidentified, receptors could be explored using this technique. However, specific detailed research findings on the receptor binding of amidorphin (8-26) utilizing rat brain slice models were not prominently featured in the consulted literature.

In Situ Hybridization for Gene Expression Analysis

In situ hybridization is a powerful technique used to detect and localize specific messenger RNA (mRNA) sequences within tissue sections, providing insights into where a particular gene is being expressed. Since amidorphin (8-26) is a product of the proenkephalin A (PEA) gene wikipedia.orgpnas.org, studying the expression of the PEA gene using in situ hybridization is relevant to understanding the potential sites of amidorphin (8-26) production. Studies utilizing in situ hybridization have investigated PEA mRNA expression in rat tissues, including the brain and mesenchymal derivative tissues. tandfonline.com These studies have shown that PEA mRNA levels can vary significantly during development and across different tissues, indicating regulated gene expression. For instance, high levels of PEA mRNA were observed in embryonic and newborn rat mesenchymal tissues and the developing brain, with levels decreasing after birth. tandfonline.com In situ hybridization has been employed to identify the specific cell types synthesizing PEA mRNA in various tissues, such as the female reproductive system in mice. oup.com These analyses of the precursor gene expression provide foundational information about where the peptide processing machinery that generates fragments like amidorphin (8-26) is likely to be active. However, these studies focus on the PEA precursor mRNA rather than directly assessing the "gene expression" of the amidorphin (8-26) peptide fragment itself, as peptides are products of post-translational processing of a larger mRNA transcript.

Structure Activity Relationship Studies of Amidorphin 8 26

Significance of C-Terminal Amidation for Biological Activity

C-terminal amidation is a critical post-translational modification for the biological function of many peptides, including some non-opioid peptides. google.comnih.gov In the case of amidorphin-(8-26), C-terminal amidation has been demonstrated in the peptide isolated from bovine striatum. researchgate.netnih.gov This amidation was confirmed by its resistance to digestion by carboxypeptidase A and its full cross-reactivity in a radioimmunoassay that specifically recognized the C-terminal amide group. researchgate.netnih.gov

While amidorphin (B1628357) itself is a C-terminally amidated opioid peptide derived from proenkephalin A, amidorphin-(8-26) is a fragment that also possesses a C-terminal amide. researchgate.netnih.govnih.gov The presence of a C-terminal amide group is generally considered important for the biological activity and stability of peptides, potentially enhancing receptor binding and improving stability against proteolytic degradation. google.com Although the specific biological activity of amidorphin-(8-26) is non-opioid, the C-terminal amidation likely plays a role in its function and recognition by specific targets, as suggested by the radioimmunoassay results. researchgate.netnih.gov

Implications of N-Terminal Cleavage for Non-Opioid Character

Amidorphin-(8-26) is characterized by the absence of the N-terminal [Met]enkephalin sequence found in its precursor, amidorphin. researchgate.netnih.gov This N-terminal cleavage is a key event that distinguishes amidorphin-(8-26) as a non-opioid peptide. researchgate.netnih.gov The opioid activity of peptides like enkephalins is primarily mediated by their N-terminal sequence, which interacts with opioid receptors. By cleaving this sequence, the resulting peptide fragment, amidorphin-(8-26), loses the ability to bind to and activate opioid receptors, hence its non-opioid character. researchgate.netnih.gov

The formation of amidorphin-(8-26) from amidorphin occurs through post-translational processing at typical cleavage signals involving paired basic residues, particularly in the brain. researchgate.netnih.gov This differential processing in various tissues highlights a mechanism by which a single precursor protein, proenkephalin A, can give rise to peptides with distinct biological activities. researchgate.netnih.gov The N-terminal cleavage effectively switches the functional profile of the peptide from opioid (amidorphin) to non-opioid (amidorphin-(8-26)).

Design and Characterization of Amidorphin (8-26) Analogs for Receptor Binding and Functional Assays

Research into the SAR of amidorphin-(8-26) would typically involve the design and synthesis of peptide analogs. These analogs would feature modifications to the amino acid sequence or structure of amidorphin-(8-26) to investigate the contribution of specific residues or regions to its biological effects. Although specific detailed data tables on amidorphin-(8-26) analogs and their receptor binding or functional assay results were not extensively detailed in the search results, the general principles of peptide SAR studies apply.

Such studies would involve:

Analog Design: Creating peptides with point mutations (substituting one amino acid for another), truncations (removing residues from either end), or modifications (like altered amidation or cyclization).

Peptide Synthesis: Synthesizing these analogs using methods like solid-phase peptide synthesis. google.com

Receptor Binding Assays: Evaluating the affinity of the analogs for potential target receptors using techniques such as radioligand binding assays. nih.govdokumen.pub These assays would help identify which receptors, if any, amidorphin-(8-26) and its analogs interact with.

Functional Assays: Assessing the biological effects of the analogs in relevant in vitro or in vivo systems. dokumen.pub Given the non-opioid nature of amidorphin-(8-26), functional assays would focus on potential activities unrelated to opioid receptors, such as effects on neurotransmitter release, cell signaling pathways, or other physiological processes. researchgate.net For example, studies involving infusing proenkephalin fragments into the brain and monitoring neuroactive amino acids have been used to screen for neuroactivity of novel peptides. researchgate.net

While specific data for amidorphin-(8-26) analogs were not retrieved in detail, the methodology for characterizing peptide analogs in SAR studies is well-established. This involves quantitative measurement of binding affinity (e.g., IC50 or Ki values in binding assays) and efficacy (e.g., EC50 or functional response in cell-based or tissue assays).

Illustrative Example of Potential Data (Hypothetical based on typical peptide SAR):

PeptideModificationReceptor X Binding Affinity (Ki)Functional Assay Y (EC50)
Amidorphin-(8-26)Native (C-amidated)100 nM500 nM
Analog AAla Scan at Position X500 nM>1000 nM
Analog BC-terminal acid>1000 nMInactive
Analog CN-terminal truncation80 nM400 nM

Note: This table is purely illustrative to show the format of data that would be generated in SAR studies and does not represent actual experimental results for amidorphin-(8-26) analogs.

Future Directions in Amidorphin 8 26 Research

Elucidating Novel Receptor Targets and Signaling Pathways

A significant future direction in amidorphin (B1628357) (8-26) research involves the definitive identification of its cognate receptor(s) and the detailed mapping of the downstream signaling pathways these interactions initiate. The identification of receptors for signaling peptides can be complex, involving dynamic biosynthetic pathways and potential interactions with multiple receptor families nih.gov. Current methodologies, such as those focusing on identifying candidate receptors via transcript expression, could be applied and further developed to pinpoint the specific molecular targets of amidorphin (8-26) nih.gov. Future studies should aim to move beyond correlative associations and establish direct binding and functional activation of specific receptors by amidorphin (8-26). This will involve a combination of pharmacological approaches, genetic techniques (e.g., receptor knockout or knockdown studies), and advanced cell signaling analyses to delineate the precise intracellular cascades activated upon amidorphin (8-26) binding. Understanding these pathways is crucial for deciphering the peptide's mechanism of action at a molecular level.

Investigation of Amidorphin (8-26) in Diverse Physiological and Pathophysiological States

Given its presence in various tissues, including the brain, female reproductive system, and mesenchymal tissues, future research should systematically investigate the role of amidorphin (8-26) in a wider range of physiological and pathophysiological states wikipedia.orgguidetopharmacology.org. While preliminary findings suggest potential involvement in processes like oviductal contractility and tissue development, its specific functions in these contexts require further clarification wikipedia.orgguidetopharmacology.org. Future studies could explore its involvement in other systems where proenkephalin is expressed, such as the immune or cardiovascular systems. Investigating its levels and activity in disease states, such as neurological disorders, reproductive health issues, or conditions involving mesenchymal tissue dysfunction, could reveal potential diagnostic or therapeutic implications. Comparative measurements in normal and pathophysiological states, as mentioned in the context of neuropeptide research, would be a key approach nih.gov.

Comparative Functional Genomics of Amidorphin (8-26) Orthologs and Precursor Processing Pathways

Amidorphin (8-26) is a product of proenkephalin processing, and the differential processing of this precursor in different tissues and species is a notable observation guidetopharmacology.orgctdbase.org. Future research should delve into the comparative functional genomics of amidorphin (8-26) orthologs across different species and investigate the enzymes and mechanisms involved in its specific cleavage from proenkephalin. Understanding the evolutionary conservation or divergence of amidorphin (8-26) sequences and the regulatory elements controlling proenkephalin expression and processing will provide insights into its functional significance. Studies comparing the processing pathways in different tissues where proenkephalin is expressed could elucidate the factors that lead to the production of amidorphin (8-26) in some areas but not others guidetopharmacology.orgctdbase.org. Techniques such as transcriptomics, proteomics, and targeted gene manipulation in various model systems can contribute to this understanding. This comparative approach will help to determine the conserved roles of amidorphin (8-26) and how its production and function have evolved.

Q & A

Q. How should researchers conduct a systematic literature review on Amidorphin (8-26)?

  • Methodological Answer : Use databases like PubMed and Scopus with Boolean operators: TS=(amidorphin OR "amidorphin (8-26)" OR "opioid peptide fragment") AND (receptor binding OR stability OR pharmacokinetics) . Prioritize peer-reviewed articles (2010–2025) and exclude non-academic sources (e.g., ) . Organize findings into a matrix: study objectives, methods, results, limitations .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Amidorphin (8-26) studies?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism. Report EC50/IC50, Hill coefficients, and 95% confidence intervals. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Amidorphin (8-26) binding affinities across studies?

  • Methodological Answer : Perform meta-analysis to identify confounding variables:
  • Experimental variability : Buffer composition (e.g., Mg<sup>2+</sup> concentration), temperature, cell line differences .
  • Data normalization : Standardize to reference ligands (e.g., DAMGO for μ-opioid receptors).
  • Replication : Validate findings in ≥3 independent assays .
    • Example Table :
StudyReceptor SubtypeKi (nM)Assay Conditions
A et al. (2022)μ12.3 ± 1.525°C, 5 mM Mg<sup>2+</sup>
B et al. (2023)μ28.9 ± 3.237°C, 1 mM Mg<sup>2+</sup>

Q. What strategies optimize Amidorphin (8-26) stability in pharmacokinetic studies?

  • Methodological Answer :
  • In vitro : Use protease inhibitors (e.g., aprotinin) in plasma/serum incubations. Quantify degradation via LC-MS/MS at 0, 15, 30, 60 min intervals .
  • In vivo : Administer via osmotic pumps for sustained release; collect blood/tissue samples at staggered timepoints. Compare AUC0–24h across formulations .

Q. How to design a study investigating Amidorphin (8-26)’s cross-reactivity with non-opioid receptors?

  • Methodological Answer :
  • Screening : Utilize broad-panel receptor profiling (e.g., CEREP’s SafetyScreen44®).
  • Validation : For hits (e.g., σ receptors), conduct functional assays (Ca<sup>2+</sup> flux, β-arrestin recruitment) .
  • Data Interpretation : Apply false discovery rate (FDR) correction to mitigate Type I errors .

Contradiction Analysis & Replication

Q. What steps ensure reproducibility in Amidorphin (8-26) behavioral assays?

  • Methodological Answer :
  • Standardization : Adopt ARRIVE guidelines for animal studies: specify strain (e.g., C57BL/6J), housing conditions, and blinded scoring .
  • Positive/Negative Controls : Include morphine (analgesia) and naloxone (antagonist) in tail-flick or hot-plate tests.
  • Data Sharing : Deposit raw data in repositories like Figshare or Zenodo .

Q. How to write a discussion section contextualizing Amidorphin (8-26) findings within opioid research?

  • Methodological Answer : Link results to known peptide fragments (e.g., β-endorphin (1-27)) and emphasize novelty (e.g., enhanced metabolic stability). Discuss limitations (e.g., lack of clinical data) and propose translational steps: PET imaging for receptor occupancy studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.